N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide
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Overview
Description
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(BENZYLSULFONYL)ACETAMIDE is a complex organic compound belonging to the sulfonamide class Sulfonamides are characterized by a sulfur atom double-bonded to two oxygen atoms (sulfonyl group) and single-bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(BENZYLSULFONYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-aminobenzenesulfonamide, followed by a series of sulfonylation and benzylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(BENZYLSULFONYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(BENZYLSULFONYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(BENZYLSULFONYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}ACETAMIDE
- N-{4-[(ACETYLAMINO)PHENYL]SULFINYL}PHENYLACETAMIDE
- N-{4-[(ACETYLAMINO)PHENYL]SULFONYL}PHENYLACETAMIDE
Uniqueness
N-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-2-(BENZYLSULFONYL)ACETAMIDE is unique due to its specific structural features, such as the benzylsulfonyl group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N2O6S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-benzylsulfonylacetamide |
InChI |
InChI=1S/C17H18N2O6S2/c1-13(20)19-27(24,25)16-9-7-15(8-10-16)18-17(21)12-26(22,23)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
VBLWYBKABKNJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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